

solubility of 1,3-Dodecanediol in aqueous and organic solvents

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Compound of Interest

Compound Name: **1,3-Dodecanediol**

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An In-Depth Technical Guide to the Solubility of **1,3-Dodecanediol** for Researchers and Formulation Scientists

Executive Summary

1,3-Dodecanediol is a long-chain diol whose amphiphilic nature—a 12-carbon lipophilic backbone combined with two hydrophilic hydroxyl groups—governs its solubility and, consequently, its application in pharmaceutical and chemical industries. This guide provides a comprehensive analysis of the solubility of **1,3-Dodecanediol** in both aqueous and organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document emphasizes the underlying chemical principles, offers a comparative analysis with related isomers (1,2- and 1,12-dodecanediol), and provides detailed protocols for its experimental determination. Key findings indicate that **1,3-Dodecanediol** has very limited aqueous solubility but is expected to be soluble in a range of organic solvents, particularly polar organic solvents and non-polar solvents to some extent. Its unique 1,3-diol structure influences its ability to form intra- and intermolecular hydrogen bonds, distinguishing its solubility profile from other dodecanediol isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize **1,3-Dodecanediol** in their work.

Introduction to 1,3-Dodecanediol

1,3-Dodecanediol is an organic compound featuring a twelve-carbon aliphatic chain with hydroxyl (-OH) groups located at the first and third positions.[\[1\]](#)[\[2\]](#) This molecular architecture

imparts both hydrophilic and lipophilic characteristics, making it a molecule of significant interest in fields ranging from material science to pharmaceutical formulations.

Molecular Structure and Physicochemical Properties

The positioning of the hydroxyl groups is a critical determinant of the molecule's overall polarity, hydrogen bonding capacity, and steric profile. These factors, in turn, dictate its solubility in various media.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆ O ₂	[1] [2]
Molecular Weight	202.33 g/mol	[1] [2]
Appearance	White to off-white solid (Expected)	N/A
XLogP3	3.8	[1] [2]
Hydrogen Bond Donor Count	2	[1]
Aqueous Solubility	< 1 g/L at 25°C	[1]

The high XLogP3 value indicates a strong lipophilic character, suggesting a preference for non-polar environments over aqueous media.[\[1\]](#)

The Significance of Solubility in Research and Drug Development

Solubility is a critical physicochemical parameter that influences a compound's utility in numerous applications:

- **Drug Formulation:** The solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents determines the feasibility of different dosage forms (e.g., oral solutions, topical creams, injectable formulations).
- **Chemical Synthesis:** Solubility in reaction media is essential for achieving optimal reaction kinetics and product yields.

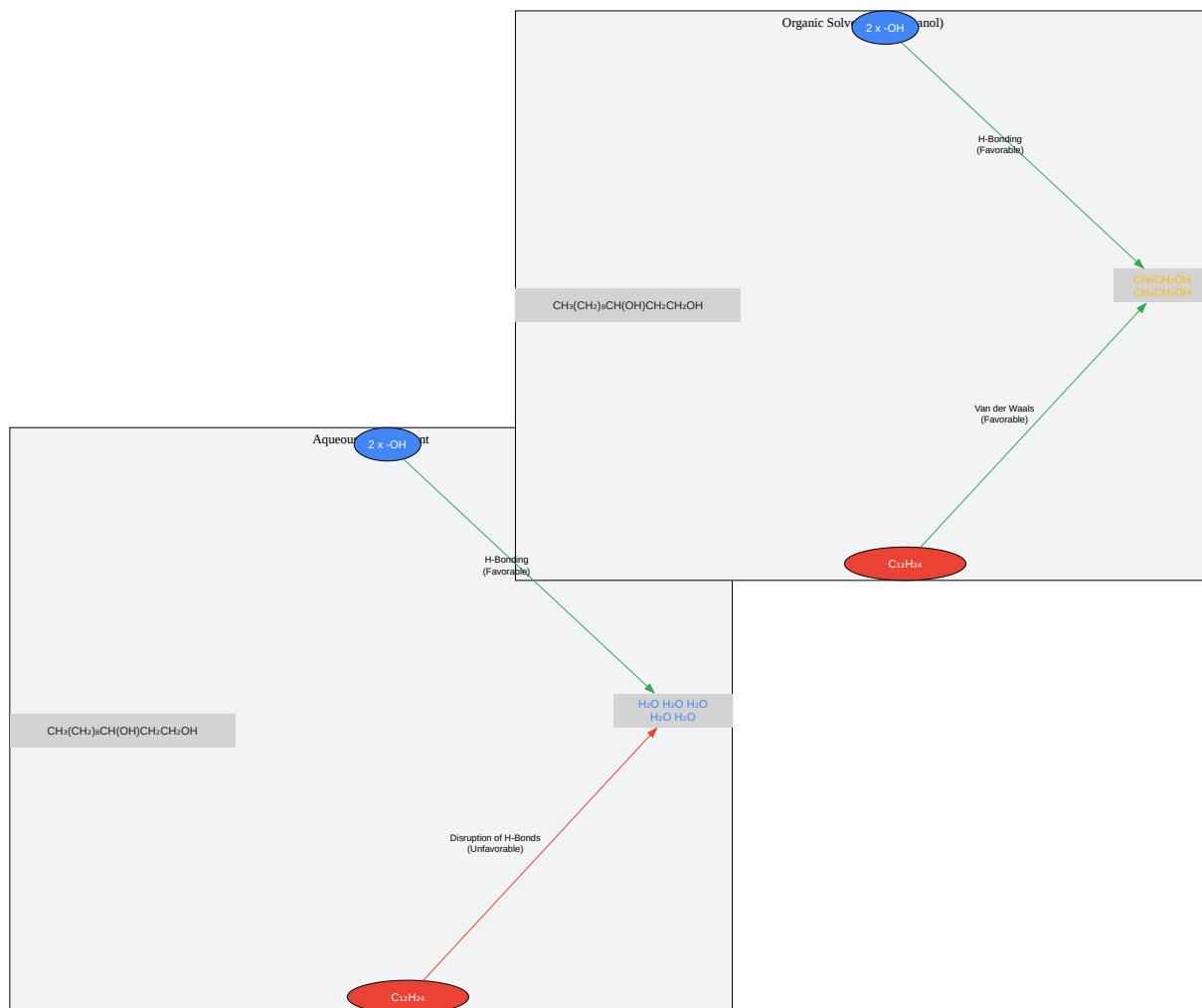
- Purification: Techniques like crystallization and chromatography rely on differential solubility for the separation and purification of compounds.
- Biocompatibility and Toxicity: The solubility profile can impact a compound's bioavailability and its interaction with biological systems.[\[1\]](#)

Core Principles: The Molecular Basis of 1,3-Dodecanediol's Solubility

The solubility of **1,3-Dodecanediol** is governed by the principle of "like dissolves like," where the balance between its long, non-polar carbon chain and its polar hydroxyl groups dictates its interaction with different solvents.[\[3\]](#)[\[4\]](#)

The Interplay of Hydrophilic and Lipophilic Moieties

The two hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols. However, the long C₁₂ alkyl chain is hydrophobic and disrupts the hydrogen-bonding network of water, leading to very low aqueous solubility.[\[5\]](#) In organic solvents, the alkyl chain can readily interact with non-polar solvents through van der Waals forces, while the hydroxyl groups can interact with polar organic solvents.

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Caption: Interaction of **1,3-Dodecanediol** in aqueous vs. organic solvents.

Comparative Analysis with Isomers

The position of the hydroxyl groups significantly influences solubility by affecting both intramolecular and intermolecular hydrogen bonding.

- **1,2-Dodecanediol:** With adjacent hydroxyl groups, this isomer has a higher potential for intramolecular hydrogen bonding. This can slightly reduce its interaction with solvent molecules compared to the 1,3-isomer, but its more compact polar head may lead to different packing in a crystal lattice and thus affect its melting point and solubility.
- **1,3-Dodecanediol:** The separation of the hydroxyl groups by one carbon atom makes intramolecular hydrogen bonding less favorable than in the 1,2-isomer.^[1] This may increase the availability of the -OH groups for intermolecular hydrogen bonding with polar solvents, potentially enhancing solubility in those solvents compared to the 1,2-isomer.
- **1,12-Dodecanediol:** The hydroxyl groups are at opposite ends of the long carbon chain. This symmetrical structure allows the molecule to act as a linker and form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice. This is reflected in its higher melting point (79-81°C) compared to 1,2-dodecanediol (58-60°C). This stronger crystal lattice energy requires more energy to overcome, likely resulting in lower solubility in many solvents at room temperature compared to the 1,2- and 1,3-isomers. However, it is noted to be soluble in alcohol and warm ether.^{[6][7]}

Solubility Profile of 1,3-Dodecanediol

While specific quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on chemical principles.

Aqueous Solubility

The aqueous solubility of **1,3-Dodecanediol** is reported to be less than 1 g/L at 25°C.^[1] This low solubility is a direct result of the dominant hydrophobic nature of the 12-carbon chain. Factors that could influence aqueous solubility include:

- **Temperature:** For most solids, solubility in water increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy and disrupt the hydrogen bonds of water.^[3]

- pH: As **1,3-Dodecanediol** is a neutral molecule, its aqueous solubility is expected to be largely independent of pH.

Solubility in Organic Solvents

Based on its structure, the following solubilities in common organic solvents can be predicted:

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent's hydroxyl groups. The alkyl chain has favorable interactions with the solvent's alkyl part.
Polar Aprotic	Acetone, Ethyl Acetate	Moderate to High	The solvent can act as a hydrogen bond acceptor for the diol's -OH groups. The overall polarity is compatible.
Non-Polar	Hexane, Toluene	Low to Moderate	The long C ₁₂ chain will have favorable van der Waals interactions, but the polar hydroxyl groups will be disfavored, limiting overall solubility. Solubility is likely to be higher than in water.
Chlorinated	Dichloromethane	Moderate	Dichloromethane has a moderate polarity and can interact favorably with both the alkyl chain and, to a lesser extent, the hydroxyl groups.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted standard for this purpose.[\[8\]](#)

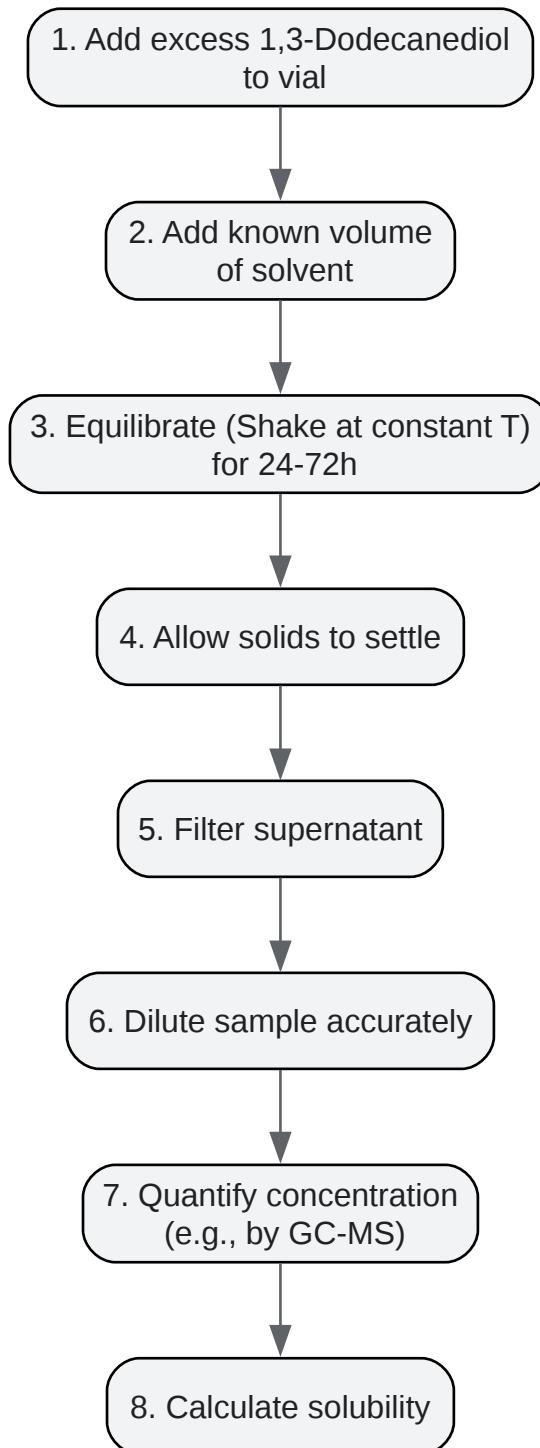
Recommended Methodology: The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of choice at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.[\[8\]](#)

Step-by-Step Experimental Protocol

- Preparation: Add an excess amount of **1,3-Dodecanediol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a precise volume of the desired solvent to each vial.
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to rest at the set temperature until the excess solid has settled.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles.[\[8\]](#)
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Quantification: Analyze the diluted sample to determine the concentration of dissolved **1,3-Dodecanediol**.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.



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Caption: Workflow for solubility determination via the shake-flask method.

Analytical Quantification Techniques

Due to its lack of a strong UV chromophore, standard HPLC-UV analysis may be challenging. The following techniques are more suitable for quantifying long-chain diols:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. The diol usually requires derivatization (e.g., silylation) to increase its volatility and improve chromatographic performance.
- High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods do not require a chromophore and are well-suited for quantifying compounds like **1,3-Dodecanediol**.
- Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers excellent sensitivity and specificity for analyzing diols in complex matrices.

Causality and Best Practices

- Choice of Filter: Ensure the syringe filter is compatible with the solvent to avoid introducing extractables or causing the filter to dissolve.
- Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
- Equilibration Time: It may be necessary to perform a time-course experiment to determine the minimum time required to reach equilibrium.
- Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable results.^[8]

Applications and Implications for Drug Development

The solubility profile of **1,3-Dodecanediol** directly informs its potential applications:

- Topical Formulations: Its lipophilic nature and expected solubility in organic excipients make it a candidate for use in creams, ointments, and lotions as an emollient, stabilizer, or

penetration enhancer.

- Non-Aqueous Formulations: For APIs that are sensitive to water, **1,3-Dodecanediol** could be explored as a co-solvent or part of a lipid-based formulation for oral or parenteral delivery.
- Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes. Its long alkyl chain can impart flexibility and hydrophobicity to the resulting polymer, which could be useful for creating biodegradable matrices for controlled drug release.

Conclusion

1,3-Dodecanediol presents a solubility profile characterized by strong lipophilicity and poor aqueous solubility, a direct consequence of its molecular structure. While quantitative experimental data in various organic solvents is not readily available in the literature, its solubility can be reliably predicted based on fundamental chemical principles. The provided comparative analysis with its isomers and the detailed experimental protocols empower researchers to determine precise solubility values tailored to their specific applications. A thorough understanding of its solubility is paramount for leveraging the full potential of **1,3-Dodecanediol** in drug development, formulation science, and advanced material synthesis.

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